molecular formula C12H12N2O4 B2471280 1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid CAS No. 1921304-32-6

1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

货号: B2471280
CAS 编号: 1921304-32-6
分子量: 248.238
InChI 键: JAPYNYNTPZMALC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a carboxylic acid group and a methoxyphenyl substituent

准备方法

The synthesis of 1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

化学反应分析

1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid undergoes several types of chemical reactions:

Common reagents for these reactions include halogenating agents, reducing agents, and organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

科学研究应用

Antineoplastic Activity

Recent studies have highlighted the potential of 1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid as an antineoplastic agent. It has demonstrated cytotoxic effects against various cancer cell lines, including human colorectal adenocarcinoma (HCT-15) and human glioblastoma (U251) cells. In vitro assays have shown that the compound exhibits significant cytotoxicity with IC50 values in the micromolar range, suggesting its potential as a lead compound for further development in cancer therapy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may be effective in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis. For instance, it has been shown to interact with proteins involved in apoptosis regulation, such as PARP-1, which is crucial for DNA repair mechanisms . This interaction suggests a potential role in preventing neuronal cell death.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Dihydropyridazine Core : The initial step often involves the cyclization of appropriate hydrazones or hydrazides with α,β-unsaturated carbonyl compounds.
  • Functionalization : Subsequent reactions introduce the methoxyphenyl group and carboxylic acid functionalities through nucleophilic substitutions or electrophilic additions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Cytotoxicity Assays

The cytotoxic activity of this compound has been evaluated using various cancer cell lines. A summary of findings from recent studies is presented in the table below:

Cell LineIC50 (µM)
HCT-15 (Colorectal Cancer)7.94 ± 1.6
U251 (Glioblastoma)9.24 ± 0.9
MCF-7 (Breast Cancer)Not reported
K-562 (Leukemia)Not reported

These results indicate that the compound possesses selective toxicity towards certain cancer types, making it a candidate for further investigation as an anticancer drug.

In Silico Studies

In silico studies utilizing density functional theory (DFT) have been conducted to predict the molecular interactions and stability of the compound. These studies suggest that this compound could have favorable pharmacokinetic properties, supporting its potential development as an orally bioavailable drug .

作用机制

The mechanism of action of 1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to summarize the available research findings on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridazine ring with a methoxyphenyl substituent and a carboxylic acid group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antiviral Activity

Research has indicated that derivatives of pyridazine compounds exhibit antiviral properties. For instance, studies have shown that certain pyridazine derivatives can inhibit the replication of human coronaviruses. While specific data on this compound is limited, its structural similarities to other active compounds suggest potential antiviral efficacy against similar viral strains .

Anticancer Properties

The compound's potential anticancer activity has been explored in various studies. A related class of compounds demonstrated significant cytotoxic effects against several human cancer cell lines. In vitro studies highlighted that modifications in the pyridazine structure can enhance anticancer activity, suggesting that this compound may also possess similar properties .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Adenosine Receptors : Some derivatives have been identified as modulators of adenosine receptors, which play a crucial role in various physiological processes and are implicated in cancer progression .
  • Antioxidant Activity : Certain pyridazine derivatives exhibit antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

StudyCompoundActivityFindings
THIQ DerivativesAntiviralShowed inhibition against HCoV strains with lower cytotoxicity compared to standard drugs.
Pyridazine DerivativesAnticancerSignificant cytotoxicity against multiple human cancer cell lines was observed.
A1 Receptor ModulatorsAntagonisticIndicated potential for therapeutic use in conditions involving adenosine signaling.

常见问题

Q. Basic Synthesis and Characterization

Q. Q1. What are the optimized multi-step synthetic routes for 1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with diketones or keto-esters, followed by functionalization. For example, a related dihydropyridazine derivative () was synthesized via a multi-step route requiring:

Formation of the pyridazine core using a cyclization reaction under acidic conditions.

Introduction of the 3-methoxyphenyl group via nucleophilic substitution or Suzuki coupling.

Carboxylic acid functionalization through hydrolysis of ester precursors.
Key factors:

  • Temperature control during cyclization (60–80°C) to avoid side reactions.
  • Catalyst selection (e.g., Pd catalysts for coupling reactions) to enhance regioselectivity.
  • Purification methods (e.g., HPLC or column chromatography) to achieve >95% purity .

Q. Structural Confirmation

Q. Q2. What analytical techniques are most reliable for confirming the structure of this compound, and how should data interpretation address potential ambiguities?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy group at C3 of phenyl ring).
  • HRMS : Confirm molecular formula (e.g., C13_{13}H12_{12}N2_2O4_4).
  • X-ray crystallography : Resolve dihydropyridazine ring conformation and hydrogen-bonding patterns.
  • IR : Identify carboxylic acid (1700–1750 cm1^{-1}) and carbonyl (1650 cm1^{-1}) stretches.
    Data Ambiguities : Overlapping NMR signals may occur; use 2D experiments (COSY, HSQC) for clarity .

Q. Biological Activity Evaluation

Q. Q3. How can researchers design assays to evaluate the enzyme inhibition potential of this compound, and what controls are critical for reliability?

Methodological Answer:

  • Target Selection : Prioritize enzymes with structural homology to those inhibited by related dihydropyridazines (e.g., kinases, hydrolases) .
  • Assay Design :
    • Fluorescence-based assays (e.g., ATPase activity using Tb3+^{3+}-labeled substrates).
    • IC50_{50} Determination : Use 8–10 concentration points in triplicate.
  • Controls :
    • Positive controls (known inhibitors, e.g., staurosporine for kinases).
    • Solvent controls (DMSO ≤0.1% v/v).
    • Counter-screens to rule out nonspecific binding .

Q. Advanced Data Contradiction Analysis

Q. Q4. How should conflicting results in biological activity studies (e.g., varying IC50_{50}50​ values across assays) be systematically addressed?

Methodological Answer:

  • Source Identification :
    • Assay Conditions : Compare buffer pH, ionic strength, and co-factor requirements.
    • Compound Stability : Test degradation via LC-MS under assay conditions.
  • Statistical Validation : Apply Bland-Altman analysis to assess inter-assay variability.
  • Structural Reassessment : Verify batch-to-batch consistency using XRD or NOESY for conformational differences .

Q. Computational Modeling

Q. Q5. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Glide with flexible ligand sampling.
  • Molecular Dynamics (MD) : Simulate 100 ns trajectories in explicit solvent to assess binding stability.
  • Pharmacophore Mapping : Align with known inhibitors (e.g., quinoline carboxylates in ) to identify critical interactions (e.g., hydrogen bonds with catalytic residues).
  • Validation : Compare predicted vs. experimental ΔG values using ITC or SPR .

Q. Stability and Solubility Optimization

Q. Q6. What methodologies are recommended for evaluating the pH-dependent stability and solubility of this compound?

Methodological Answer:

  • Stability :
    • Forced Degradation : Expose to pH 1–13 at 37°C; monitor via UPLC at 0, 24, 48 hrs.
    • Identification of Degradants : Use HRMS/MS for structural elucidation.
  • Solubility :
    • Shake-Flask Method : Measure equilibrium solubility in PBS, DMSO, and simulated gastric fluid.
    • Co-solvency Approach : Use ethanol or PEG 400 (<10% v/v) to enhance solubility without destabilization .

Q. Toxicity and Safety Profiling

Q. Q7. How can in vitro toxicity models (e.g., hepatic or cytotoxicity assays) be applied to prioritize this compound for further development?

Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release as markers.
  • Genotoxicity : Ames test (TA98 strain) ± metabolic activation.
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp.
  • Dose Range : Test 0.1–100 μM; compare to positive controls (e.g., doxorubicin for cytotoxicity).
    Ethical Compliance : Adhere to OECD guidelines; avoid in vivo testing until in vitro safety is validated .

Q. Advanced SAR Studies

Q. Q8. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) for enhanced potency?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to enhance target affinity.
  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or acyl sulfonamide for improved bioavailability.
  • Synthetic Routes : Use parallel synthesis (e.g., Ugi reaction) to generate diverse libraries. Validate SAR via Free-Wilson analysis .

Q. Reproducibility Challenges

Q. Q9. What are common pitfalls in reproducing the synthesis or bioactivity of this compound, and how can they be mitigated?

Methodological Answer:

  • Synthesis Pitfalls :
    • Oxidative Degradation : Use inert atmosphere (N2_2) during dihydropyridazine formation.
    • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq of methoxyphenyl reagent).
  • Bioactivity Reproducibility :
    • Standardize cell passage number and serum batch in assays.
    • Pre-treat compound with antioxidants (e.g., ascorbic acid) if ROS-mediated instability is suspected .

Q. Industrial Collaboration Considerations

Q. Q10. What parameters should academic researchers prioritize when scaling up synthesis for industrial partnerships?

Methodological Answer:

  • Cost-Efficiency : Replace Pd catalysts with Fe- or Ni-based alternatives for coupling steps.
  • Green Chemistry : Optimize solvent recovery (e.g., switch from DMF to cyclopentyl methyl ether).
  • Regulatory Compliance : Document impurity profiles per ICH Q3A guidelines.
  • Scale-Up Readiness : Validate thermal safety (DSC analysis) and crystallization kinetics for batch processes .

属性

IUPAC Name

1-(3-methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-18-9-4-2-3-8(7-9)14-11(15)6-5-10(13-14)12(16)17/h2-4,7H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPYNYNTPZMALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CCC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。